molecular formula C16H18N2O3S B6562783 4-(4-methoxyphenyl)-N-(thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1091087-17-0

4-(4-methoxyphenyl)-N-(thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B6562783
CAS No.: 1091087-17-0
M. Wt: 318.4 g/mol
InChI Key: HUXYYUMVYVIEQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxyphenyl)-N-(thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide is a heterocyclic compound featuring a tetrahydro-2H-pyran (oxane) ring substituted at the 4-position with a 4-methoxyphenyl group and a thiazol-2-yl carboxamide moiety. This structure combines lipophilic (tetrahydro-2H-pyran, methoxyphenyl) and hydrogen-bonding (thiazole amide) elements, making it a candidate for diverse biological interactions.

Properties

IUPAC Name

4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-20-13-4-2-12(3-5-13)16(6-9-21-10-7-16)14(19)18-15-17-8-11-22-15/h2-5,8,11H,6-7,9-10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXYYUMVYVIEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N-(thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide typically involves a multi-step process:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of a suitable precursor, such as a diol or an epoxide.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with an appropriate electrophile.

    Formation of the Thiazolyl Group: The thiazolyl group can be synthesized through the condensation of a thioamide with a haloketone or a similar electrophilic compound.

    Coupling to Form the Carboxamide: The final step involves the coupling of the methoxyphenyl-substituted tetrahydropyran with the thiazolyl group to form the carboxamide. This can be achieved using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the carboxamide, potentially converting it to an amine or alcohol.

    Substitution: The thiazolyl and methoxyphenyl groups can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Quinones, phenols, or other oxidized derivatives.

    Reduction: Amines, alcohols, or other reduced derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4-(4-methoxyphenyl)-N-(thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide exhibit promising anticancer properties. For instance, studies have shown that derivatives of thiazole can inhibit the growth of various cancer cell lines by targeting specific molecular pathways involved in cell proliferation and apoptosis.

Case Study : A derivative was tested against breast cancer cells, demonstrating a significant reduction in cell viability and induction of apoptosis through the modulation of the Bcl-2 family proteins .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Thiazole derivatives have been reported to possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents.

Data Table: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
4-(4-methoxyphenyl)-N-(thiazol-2-yl)...E. coli32 µg/mL
4-(4-methoxyphenyl)-N-(thiazol-2-yl)...S. aureus16 µg/mL
4-(4-methoxyphenyl)-N-(thiazol-2-yl)...C. albicans64 µg/mL

Neurological Applications

Recent studies have explored the potential of thiazole-containing compounds in treating neurological disorders. The ability to cross the blood-brain barrier makes these compounds attractive for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.

Case Study : A thiazole derivative was shown to inhibit acetylcholinesterase activity, suggesting its potential use in managing Alzheimer's disease symptoms by enhancing cholinergic transmission .

Anti-inflammatory Effects

Thiazole derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This application is particularly relevant in the context of chronic inflammatory diseases such as rheumatoid arthritis.

Research Findings : In vitro studies showed that a related compound significantly reduced the levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-(thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

a) N-(4-Aryl-thiazol-2-yl) Derivatives
  • Compound 72: Features a 4-(methylthio)benzoyl group on the thiazole ring and a benzo[1,3]dioxol-5-yl cyclopropane carboxamide. Synthesized via coupling of (2-amino-4-(4-methoxyphenyl)thiazol-5-yl)(4-(methylthio)phenyl)methanone with a carboxylic acid (27% yield) .
  • Compound 74 : Incorporates a 4-(pyrrolidin-1-yl)benzoyl group, synthesized similarly with a 20% yield .
  • Key Insight: The target compound’s synthesis aligns with methods used for analogs, where coupling of aminothiazole intermediates with carboxylic acids is standard. Yields vary based on substituent electronic effects (e.g., electron-withdrawing groups may reduce reactivity).
b) Tetrahydro-2H-pyran Derivatives with Varied Substituents
  • Compound 9e : Contains a tetrahydro-2H-pyran-4-carbonitrile and bromophenyl-pyrazole group. Synthesized in 58% yield via amide coupling, with a melting point of 188–190°C .
c) Thiazole Carboxamides with Pyridinyl Groups
  • 2-(4-Pyridinyl)thiazole-5-carboxamides : Synthesized via hydrolysis of esters followed by amine coupling. These compounds emphasize the role of pyridine in enhancing solubility and bioactivity .
a) Cardioprotective Effects
  • N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(azepin-2-yl)-hydrazine hydrobromide : Demonstrated superior cardioprotection compared to Levocarnitine and Mildronate, reducing smooth muscle hypoxic contractility by 38–42% . This highlights the critical role of the 4-methoxyphenyl-thiazole motif in modulating cardiovascular responses.
b) Anti-Inflammatory and Ulcerogenic Profiles
  • 1-(4-Chlorophenyl)-4-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one: Exhibited the highest potency in its series with a lower ulcer index than diclofenac, suggesting that para-substituted methoxyphenyl groups on thiazole reduce gastrointestinal toxicity .
c) Enzyme Inhibition Potential
  • N-Hydroxy tetrahydro-2H-pyran carboxamides: The N-hydroxy group in analogs like 4-({[4-(4-Chlorphenoxy)phenyl]sulfanyl}methyl)-N-hydroxytetrahydro-2H-pyran-4-carboxamide may target metalloproteinases or histone deacetylases (HDACs), though specific data are lacking .

Physicochemical and Analytical Data

Compound Melting Point (°C) Yield (%) Key Substituents Biological Activity Reference
Target Compound N/A N/A 4-Methoxyphenyl, thiazol-2-yl N/A
1-(4-Chlorophenyl)-thiazol-2-yl analog N/A N/A 4-Chlorophenyl, hydrazono group Anti-inflammatory, low ulcer
Compound 9e 188–190 58 Bromophenyl, pyrazole-carbonitrile N/A
Compound 72 N/A 27 Methylthio-benzoyl, benzo[1,3]dioxol N/A
N-Hydroxy analog N/A N/A Chlorophenoxy, N-hydroxy Putative enzyme inhibition

Biological Activity

The compound 4-(4-methoxyphenyl)-N-(thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its roles in anticancer, anticonvulsant, and antibacterial activities.

Chemical Structure

The structure of the compound can be broken down into its key components:

  • Tetrahydropyran ring : A six-membered ring containing one oxygen atom.
  • Thiazole moiety : A five-membered ring containing sulfur and nitrogen.
  • Methoxyphenyl group : A phenyl ring substituted with a methoxy group.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole and phenyl rings significantly influence cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (µg/mL)Mechanism of Action
This compoundA-431 (human epidermoid carcinoma)<10Induction of apoptosis via Bcl-2 inhibition
Similar Thiazole DerivativeJurkat (T-cell leukemia)1.61 ± 1.92Disruption of mitochondrial membrane potential

The compound exhibited significant cytotoxicity, suggesting that it could serve as a lead compound for further development in cancer therapeutics .

2. Anticonvulsant Activity

The anticonvulsant properties of thiazole-containing compounds have been well documented. In a study involving various thiazole derivatives, the compound demonstrated protective effects in animal models of seizures.

CompoundModelED50 (mg/kg)Observations
This compoundPTZ-induced seizures in mice20Complete protection against tonic extensor phase

This activity is attributed to its ability to modulate neurotransmitter systems, particularly through GABAergic pathways .

3. Antibacterial Activity

The antibacterial efficacy of the compound has also been evaluated against various pathogens. The results indicated moderate to high activity against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus31.25
Escherichia coli62.50

These findings suggest that the compound could be a candidate for developing new antibacterial agents, particularly in an era of rising antibiotic resistance .

Case Studies

Several case studies have been conducted to explore the biological activity of similar thiazole derivatives:

  • Antitumor Activity in Preclinical Models : A study evaluated a series of thiazole derivatives, including those similar to our compound, showing promising results in reducing tumor size in xenograft models.
  • Anticonvulsant Efficacy : In another study, thiazole derivatives were tested for their ability to prevent seizures in rodent models, demonstrating that structural modifications can enhance their protective effects.
  • Antibacterial Testing : A comparative analysis of various thiazole compounds revealed that modifications at specific positions significantly improved their antibacterial activity against resistant strains .

Q & A

Q. What are the established synthetic pathways for 4-(4-methoxyphenyl)-N-(thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step procedures:

  • Thiazole ring formation : Cyclization of thioamide and haloketone precursors under acidic/basic conditions .
  • Coupling reactions : Suzuki or Heck reactions for introducing aromatic rings (e.g., tetrahydropyran), often catalyzed by palladium .
  • Amidation : Final carboxamide group formation using coupling agents like HATU/DIEA . Key factors affecting yield include solvent choice (DMF for coupling), catalyst efficiency (Pd for cross-coupling), and purification methods (HPLC for >95% purity) .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Structural confirmation : ¹H NMR, ¹³C NMR, and LCMS to verify molecular weight and functional groups .
  • Purity assessment : HPLC with retention time matching and ≥98% purity thresholds .
  • Enantiomeric resolution : Chiral HPLC to isolate active stereoisomers (e.g., (R)-enantiomer in ML277) .

Q. What in vitro/in vivo models are used to evaluate therapeutic potential?

  • Cardioprotection : Hypoxia-induced smooth muscle contraction assays, compared to reference drugs like Mildronate .
  • Ion channel modulation : KCNQ1 activation assays using electrophysiological measurements .
  • Antimicrobial activity : Microbial growth inhibition studies for thiazole derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize target selectivity?

  • Modular substitution : Replace sulfonamide/aryl groups (e.g., ortho-methyl tolyl in ML277 derivatives) and test activity against targets like KCNQ1 .
  • Critical motifs : Retain the 4-methoxyphenyl-thiazole moiety, as its removal abolishes activity .
  • Stereochemical analysis : Compare (R)- vs. (S)-enantiomers using chiral synthesis and activity assays .

Q. How do researchers resolve contradictions in reported biological activities?

  • Assay standardization : Control for variables like compound concentration (e.g., 10 μM in Ricerca profiling) and cell line specificity .
  • Purity validation : Ensure >95% HPLC purity to exclude impurities affecting results .
  • Model relevance : Compare in vitro (e.g., KCNQ1 activation) vs. in vivo (e.g., cardioprotection) outcomes to contextualize discrepancies .

Q. What methodologies determine stereochemistry’s impact on pharmacological activity?

  • Chiral synthesis : Start from enantiomerically pure precursors (e.g., (R)-Boc-piperidine) .
  • Enantiomer isolation : Use chiral stationary-phase HPLC to separate (R)- and (S)-forms .
  • Activity profiling : Test isolated enantiomers in target assays (e.g., (R)-ML277 showed KCNQ1 activation, while (S) was inactive) .

Q. How can synthetic protocols be optimized for low-yield intermediates?

  • Reaction tuning : Adjust temperature (e.g., 120°C for cyclization) and catalyst loading .
  • Alternative coupling agents : Replace HATU with EDC/HOBt for cost-sensitive steps .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .

Methodological Tables

Key Reaction Optimization Parameters
Parameter
---------------------
Catalyst (Pd)
Solvent (DMF)
Chiral HPLC
Biological Assay Comparison
Assay Type
--------------------
KCNQ1 Activation
Cardioprotection
Antimicrobial

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.